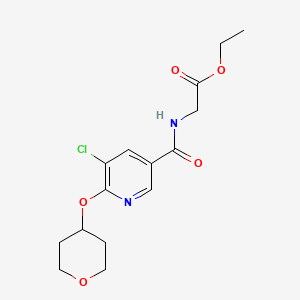

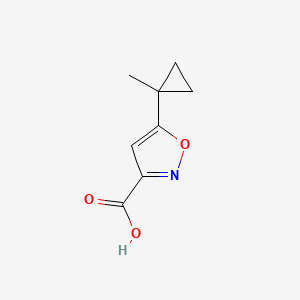

5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid” is a chemical compound with the linear formula C8H9NO3 . It has a molecular weight of 167.16 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .

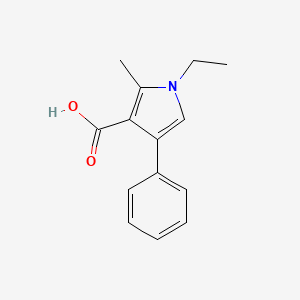

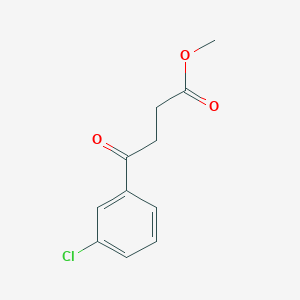

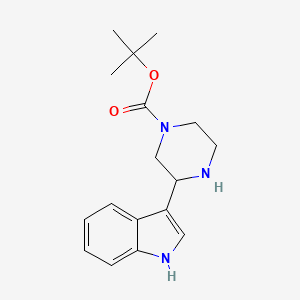

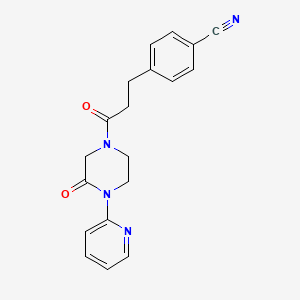

Molecular Structure Analysis

The InChI code for “5-(1-Methylcyclopropyl)isoxazole-3-carboxylic acid” is 1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11) . This indicates that the compound contains a methylcyclopropyl group attached to the 5-position of an isoxazole ring, which is further substituted at the 3-position with a carboxylic acid group .Chemical Reactions Analysis

The compound can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It can also be involved in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.16 .Scientific Research Applications

- Isoxazole derivatives serve as essential pharmacophores in drug discovery. They exhibit various biological activities, including anticancer, HDAC inhibition, antioxidant, antibacterial, and antimicrobial effects .

- The core structure of isoxazole appears in several drugs, such as sulfamethoxazole (an antibiotic), muscimol (a GABAA receptor agonist), ibotenic acid (a neurotoxin), parecoxib (a COX2 inhibitor), and leflunomide (an immunosuppressant agent) .

- It shows promise in the synthesis of bioactive peptides, expanding the chemical space for peptide-based drug design .

- Researchers have investigated their potential in nanocatalysis, drug delivery, and sensing applications .

Drug Discovery and Medicinal Chemistry

Xanthine Oxidase Inhibition

Unnatural Amino Acid Synthesis

Functional Materials and Nanocatalysis

Agrochemicals and Pesticides

Chemical Biology and Target Identification

properties

IUPAC Name |

5-(1-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-8(2-3-8)6-4-5(7(10)11)9-12-6/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGKVVPLBFAAPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-6-[(1-methylpiperidin-3-yl)methoxy]pyridazine](/img/structure/B2368870.png)

![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)

![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)

![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2368889.png)